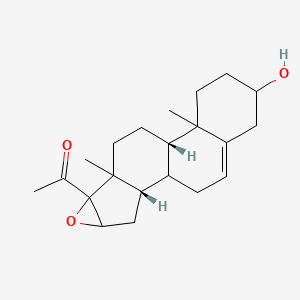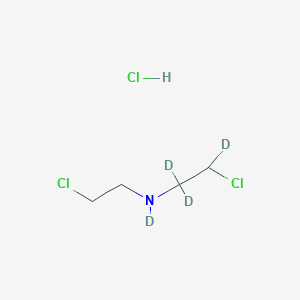
4-Cyclohexylamino-N-Ethyl-2-Hydroxybenzophenone-2'-Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexylamino-N-Ethyl-2-Hydroxybenzophenone-2’-Carboxylic Acid is a complex organic compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylamino-N-Ethyl-2-Hydroxybenzophenone-2’-Carboxylic Acid typically involves multi-step organic reactions. One common method includes the reaction of 2-Hydroxybenzophenone with N-Ethylcyclohexylamine under controlled conditions to form the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The process would involve optimizing reaction conditions to maximize yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylamino-N-Ethyl-2-Hydroxybenzophenone-2’-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound is prone to substitution reactions, where functional groups can be replaced with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-Cyclohexylamino-N-Ethyl-2-Hydroxybenzophenone-2’-Carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is explored for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties and applications in drug development.
Mechanism of Action
The mechanism of action of 4-Cyclohexylamino-N-Ethyl-2-Hydroxybenzophenone-2’-Carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclohexylamino-N-Methyl-2-Hydroxybenzophenone-2’-Carboxylic Acid
- 4-Cyclohexylamino-N-Propyl-2-Hydroxybenzophenone-2’-Carboxylic Acid
- 4-Cyclohexylamino-N-Butyl-2-Hydroxybenzophenone-2’-Carboxylic Acid
Uniqueness
4-Cyclohexylamino-N-Ethyl-2-Hydroxybenzophenone-2’-Carboxylic Acid is unique due to its specific ethyl group, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups. This uniqueness makes it valuable for specific research applications where precise chemical behavior is required .
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[4-[cyclohexyl(ethyl)amino]-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C22H25NO4/c1-2-23(15-8-4-3-5-9-15)16-12-13-19(20(24)14-16)21(25)17-10-6-7-11-18(17)22(26)27/h6-7,10-15,24H,2-5,8-9H2,1H3,(H,26,27) |
InChI Key |
OBBYOXZSJMFFEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


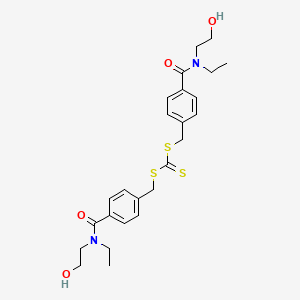

![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)
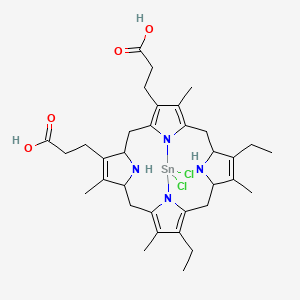
![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)

![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)
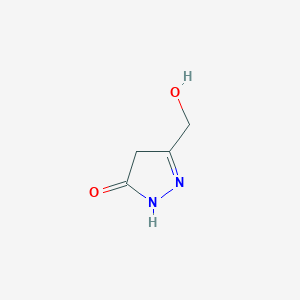

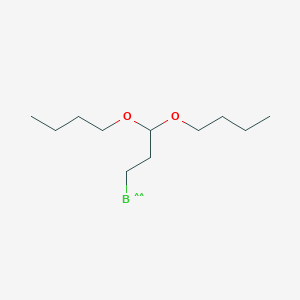
![1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13410342.png)
